N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-7-8-18(15-17(16)2)21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-6-4-3-5-19(20)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEQEQLERKIVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-fluorophenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonylethyl chain. Finally, the resulting compound is coupled with 3,4-dimethylbenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for various biological receptors, including neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonyl Linkers
Key Differences and Implications
- Substituent Effects: The target compound’s 2-fluorophenyl group on the piperazine ring may confer higher selectivity for serotonin receptors (e.g., 5-HT$_{1A}$) compared to non-fluorinated analogues, as fluorine often enhances binding via electrostatic interactions . In contrast, the methoxyphenyl group in compound C3 likely contributes to its LasR inhibitory activity by modulating solubility and target penetration .
Biological Activity
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide, also known as G678-0143, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for G678-0143 is with a molecular weight of approximately 451.52 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O5S |
| Molecular Weight | 451.52 g/mol |
| LogP (Partition Coefficient) | 1.983 |
| Water Solubility (LogSw) | -2.87 |
| Polar Surface Area | 74.677 Ų |
G678-0143 exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in the modulation of mood and behavior. Additionally, the sulfonamide group may contribute to its ability to inhibit certain enzymes involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to G678-0143 demonstrate significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation and survival. A related compound exhibited an IC50 value of 95.48 nM against HDAC3, highlighting the potential of this chemical class in cancer therapy .
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological effects, particularly as an antagonist or modulator of serotonin receptors. Research indicates that derivatives with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering benefits in treating mood disorders .
Case Studies and Research Findings
- Antitumor Efficacy : A study involving a related benzamide compound demonstrated promising results in inhibiting tumor growth in xenograft models, with a tumor growth inhibition rate of 48.89% . This suggests that G678-0143 could be explored for similar applications.
- Neuropharmacological Assessment : Investigations into piperazine derivatives have shown their effectiveness as SSRIs, which could be relevant for G678-0143 if it shares similar receptor affinities .
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines, revealing significant inhibitory effects that warrant further exploration into G678-0143's potential .
Q & A
Q. What synthetic strategies are optimal for preparing N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,4-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three key steps: (1) preparation of the 2-fluorophenylpiperazine intermediate via nucleophilic substitution, (2) sulfonylation using sulfonyl chloride derivatives under inert conditions, and (3) coupling with 3,4-dimethylbenzoyl chloride in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., KCO) .
- Optimization Tips :
- Use continuous flow reactors for improved heat/mass transfer in large-scale synthesis .
- Purify intermediates via column chromatography (silica gel, eluent: CHCl/MeOH) to minimize byproducts .
- Critical Parameters : Temperature (reflux for 4–5 hours), solvent choice (acetonitrile for solubility), and stoichiometric ratios (1:1.2 for sulfonylation) .
Q. How can structural confirmation of this compound be reliably achieved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for characteristic peaks:
- Piperazine protons: δ 2.8–3.2 ppm (multiplet) .
- Aromatic protons (2-fluorophenyl): δ 6.8–7.2 ppm (doublet of doublets) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 476.5 (calculated for CHFNOS) .
- X-ray Crystallography : Resolve sulfonyl-piperazine spatial orientation if single crystals are obtained .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the piperazine or benzamide moieties to enhance receptor binding?
- Methodological Answer :
- Piperazine Modifications :
- Fluorine position on phenyl: 2-fluorophenyl (as in target compound) shows higher 5-HT affinity (K = -9.5 kcal/mol) compared to 4-fluorophenyl derivatives (K = -8.7 kcal/mol) .
- Substitution with bulkier groups (e.g., 2,3-dichlorophenyl) increases D receptor selectivity but reduces solubility .
- Benzamide Modifications :
- 3,4-Dimethyl groups improve metabolic stability by hindering cytochrome P450 oxidation .
- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with serotonin/dopamine receptors .
Q. How can conflicting bioactivity data (e.g., serotonin vs. dihydrofolate reductase inhibition) be resolved?
- Methodological Answer :
- Dose-Response Assays : Perform IC determinations across concentrations (1 nM–100 µM) to identify off-target effects .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) for serotonin receptors vs. dihydrofolate reductase .
- Mutagenesis Studies : Introduce point mutations (e.g., 5-HT S197A) to validate binding specificity .
Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the benzamide carbonyl group for transient hydrophilicity .
- Nanoparticle Formulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 100–200 nm) to enhance bioavailability .
- Co-solvent Systems : Optimize ratios of DMSO/PEG 400/saline (e.g., 10:30:60) for in vivo administration .
Key Considerations for Researchers
- Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
